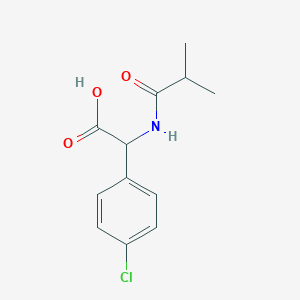
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid (CCAA) is a compound that has gained interest in scientific research due to its potential therapeutic applications. CCAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid is not yet fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid in lab experiments is its potential therapeutic applications in various diseases. Additionally, this compound has shown low toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for the research on 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid. One potential direction is to further investigate the mechanism of action of this compound to better understand its therapeutic effects. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in humans. Furthermore, the potential applications of this compound in other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability for further research and development.
Métodos De Síntesis
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with cyclopropanecarbonyl chloride, followed by the reaction of the resulting cyclopropanecarbonyl-4-methoxybenzaldehyde with glycine.
Aplicaciones Científicas De Investigación
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
Propiedades
IUPAC Name |
2-(cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-6-4-8(5-7-10)11(13(16)17)14-12(15)9-2-3-9/h4-7,9,11H,2-3H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNXQOCMGMODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7627890.png)

![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)

![(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)
![5-Fluoro-2-[(3-hydroxy-3-methylbutyl)amino]benzonitrile](/img/structure/B7627911.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)



![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)

